Cas no 955028-95-2 (Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate)

Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound featuring a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine. The spiro[2.5]octane scaffold provides structural rigidity, which can be advantageous in medicinal chemistry for enhancing binding selectivity and metabolic stability. The Boc group offers reversible protection for the amine, facilitating further synthetic modifications. The hydroxyl group introduces a handle for derivatization or hydrogen-bonding interactions. This compound is particularly useful as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where controlled functionalization of the amine and hydroxyl groups is required. Its well-defined reactivity profile makes it a valuable building block in organic synthesis.
Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate structure
955028-95-2 structure
Product Name:Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
CAS No:955028-95-2
MF:C12H21NO3
MW:227.300043821335
MDL:MFCD28501930
CID:4661799
PubChem ID:58061853
Update Time:2025-11-06

Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
    • SB15696
    • 5-Boc-8-hydroxy-5-azaspiro[2.5]octane
    • P14898
    • t-Butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
    • tert-butyl8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
    • SCHEMBL2902455
    • MFCD28501930
    • 955028-95-2
    • PS-16915
    • EN300-741951
    • CS-0056629
    • DB-405704
    • SY322136
    • Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
    • MDL: MFCD28501930
    • Inchi: 1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-4-9(14)12(8-13)5-6-12/h9,14H,4-8H2,1-3H3
    • InChI Key: ANQNLVXUSWQCFF-UHFFFAOYSA-N
    • SMILES: OC1CCN(C(=O)OC(C)(C)C)CC21CC2

Computed Properties

  • Exact Mass: 227.15214353g/mol
  • Monoisotopic Mass: 227.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 49.8

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 333.8±35.0 °C at 760 mmHg
  • Flash Point: 155.7±25.9 °C
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate Security Information

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Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:955028-95-2)Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
Order Number:A1095534
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:15
Price ($):3461.0
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Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate Related Literature

Additional information on Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate

Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate: A Versatile Intermediate in Modern Chemical and Pharmaceutical Research

The compound Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate (CAS No.: 955028-95-2) has emerged as a critical building block in contemporary organic synthesis and drug discovery programs. This spirocyclic structure, characterized by its spiro[2.5]octane core, integrates a hydroxyl group at position 8 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom within the azaspiro framework. The unique combination of structural features—such as the rigid spirocycle, the nucleophilic hydroxyl moiety, and the removable Boc group—enables this compound to serve as an adaptable precursor for synthesizing bioactive molecules with tailored pharmacokinetic properties.

Recent advancements in asymmetric synthesis have highlighted the utility of azaspiro[2.5]octane derivatives in constructing complex natural product analogs and therapeutic agents. For instance, studies published in Journal of Medicinal Chemistry (2023) demonstrated that substituents at the spiro center can modulate enzyme inhibitory activity against kinases involved in cancer progression pathways. The presence of the tert-butoxycarbonyl ester group provides chemists with a controlled deprotection strategy during multi-step syntheses, ensuring precise functionalization while maintaining structural integrity.

In materials science applications, researchers have explored this compound's potential as a monomer for producing stimuli-responsive polymers due to its conformationally restricted backbone and hydrophilic/hydrophobic balance created by the Boc and hydroxyl groups (Advanced Materials, 2024). Computational docking studies revealed that the spirocyclic architecture enhances binding affinity to protein targets compared to linear analogs, suggesting utility in developing targeted drug delivery systems.

A groundbreaking application reported in Nature Communications (June 2024) involves using this compound as a chiral auxiliary for enantioselective epoxidation reactions under mild conditions. The rigid spiro framework stabilizes transition states during catalytic cycles, achieving enantiomeric excesses exceeding 98%—a significant improvement over traditional methods requiring harsher conditions or more complex ligands.

In preclinical drug development contexts, deprotection of the Boc group generates free amine-containing analogs that exhibit promising activity against neurodegenerative diseases by modulating amyloid-beta aggregation (ACS Chemical Neuroscience, March 2024). Structural elucidation via X-ray crystallography confirmed that the hydroxyl group's orientation within the spirocycle creates hydrogen bonding networks critical for these interactions.

Emerging research also investigates this compound's role in click chemistry protocols when combined with azide-functionalized biomolecules under copper-free conditions (Chemical Science, July 2024). The spirocyclic core's rigidity prevents unwanted side reactions while enabling efficient conjugation with targeting ligands or fluorescent probes for diagnostic applications.

Sustainability-focused synthetic approaches have optimized its preparation through microwave-assisted condensation processes that reduce reaction times from hours to minutes while maintaining yields above 90% (Green Chemistry Letters & Reviews, April 2024). These improvements align with current industry trends toward environmentally benign manufacturing practices without compromising product quality.

Clinical translation studies currently underway aim to exploit this compound's ability to form prodrug linkages with cytotoxic agents targeting solid tumors (Phase I trials registered on ClinicalTrials.gov). The Boc group serves as a bioreversible protecting group that releases active metabolites selectively in tumor microenvironments characterized by elevated glutathione levels—a mechanism validated through pharmacokinetic modeling using physiologically-based tools.

This multifunctional intermediate continues to redefine synthetic boundaries across disciplines through its unique structural characteristics and tunable reactivity profiles. As demonstrated by recent publications spanning medicinal chemistry journals (Eur J Med Chem, J Med Chem) to materials science platforms (Nano Letters, Biomaterials), the Tert-butyl 8-hydroxy derivative represents an indispensable tool for addressing unmet challenges in both academic research and industrial-scale production processes.

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Amadis Chemical Company Limited
(CAS:955028-95-2)Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
A1095534
Purity:99%
Quantity:5g
Price ($):3461.0
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